molecular formula C7H5ClNNaO4S B13191510 Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13191510
M. Wt: 257.63 g/mol
InChI Key: PKHLOIVFODICDM-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is a sulfinate salt with a nitro-aromatic backbone and substituents including chlorine, methyl, and nitro groups. Sulfinate salts are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions, due to their nucleophilic sulfinate group. The chlorine and methyl substituents likely influence electronic and steric effects, affecting reactivity and stability compared to similar derivatives.

Properties

Molecular Formula

C7H5ClNNaO4S

Molecular Weight

257.63 g/mol

IUPAC Name

sodium;4-chloro-2-methyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C7H6ClNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1

InChI Key

PKHLOIVFODICDM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-methyl-5-nitrobenzene. The process begins with the nitration of 4-chloro-2-methylbenzene to introduce the nitro group. This is followed by sulfonation using sulfur dioxide and sodium hydroxide to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation and neutralization processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

Scientific Research Applications

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate involves its ability to undergo various chemical transformations. The sulfinic acid group can participate in redox reactions, while the nitro and chloro groups can undergo substitution and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis .

Comparison with Similar Compounds

Key Differences :

  • Substituent : Replacing chlorine (Cl) with fluorine (F) at position 4 reduces molecular weight (241.17 vs. hypothetical 257.63 for the chloro variant) and alters electronic properties. Fluorine’s strong electron-withdrawing effect may increase electrophilicity at the aromatic ring compared to chlorine .
  • Reactivity : The chloro derivative may exhibit slower nucleophilic substitution due to Cl’s lower electronegativity and larger atomic radius, which increases steric hindrance.
  • Applications : Fluoro-substituted sulfinates are often prioritized in pharmaceutical synthesis for enhanced metabolic stability, whereas chloro variants may be preferred in agrochemicals for prolonged environmental persistence.

5-Chloro-2-Fluoro-4-Nitrobenzene-1-Sulfonamide

Key Differences :

  • Functional Group : The sulfonamide group (-SO₂NH₂) in this compound replaces the sulfinate (-SO₂⁻Na⁺) group, reducing nucleophilicity but enhancing thermal and hydrolytic stability .
  • Substituent Positions: The nitro group at position 4 (vs.

Sodium Hyaluronate (Unrelated Compound)

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Substituents
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate Hypothetical C₇H₅ClNNaO₄S 257.63 (calc.) Sulfinate Cl (4), CH₃ (2), NO₂ (5)
Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate 1511751-25-9 C₇H₅FNNaO₄S 241.17 Sulfinate F (4), CH₃ (2), NO₂ (5)
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide 1803611-58-6 C₁₃H₂₂N₄O₂* 266.34 Sulfonamide Cl (5), F (2), NO₂ (4)

*Note: Molecular formula for 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonamide may contain discrepancies; expected formula should align with C₆H₄ClFN₂O₄S.

Research Findings and Implications

  • Electronic Effects : Chlorine’s +M (mesomeric) effect slightly donates electron density to the aromatic ring, whereas fluorine’s -I (inductive) effect withdraws it, influencing reaction pathways in Suzuki-Miyaura couplings .
  • Steric Hindrance : The methyl group at position 2 in both sulfinates impedes ortho-substitution reactions, favoring para-selectivity in electrophilic attacks.
  • Stability : Sulfonamides exhibit superior shelf-life compared to sulfinates due to reduced hygroscopicity and oxidative degradation .

Biological Activity

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is a compound of interest due to its unique structural features, which include a nitro group, a chloro substituent, and a sulfinic acid moiety. This article explores its biological activity, focusing on its potential antimicrobial, anti-inflammatory, and redox properties, as well as its applications in organic synthesis and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN2O3SC_7H_6ClN_2O_3S with a molecular weight of approximately 257.63 g/mol. The compound features:

  • Chloro group : Enhances electrophilic reactivity.
  • Nitro group : Known to impart various biological activities, including antimicrobial effects.
  • Sulfinic acid group : Contributes to redox activity and can participate in nucleophilic reactions.

The biological activity of this compound can be attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.
  • Redox Activity : The sulfinic acid group may play a role in redox reactions within biological systems, which could affect cellular signaling pathways .
  • Nucleophilic Reactions : The compound's sulfinic acid functionality allows it to react with nucleophiles, influencing various biochemical pathways.

Anti-inflammatory Effects

Compounds containing nitro and sulfinic groups have been reported to exhibit anti-inflammatory properties. This activity is likely due to their ability to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Synthesis and Evaluation : Research has shown that sodium sulfinates, including this compound, can be synthesized through various methods and evaluated for biological activity. Studies highlight the versatility of these compounds in organic synthesis and their potential therapeutic applications .
  • Environmental Impact : A study investigated the degradation of nitrophenolic compounds by specific microbial strains, revealing that similar compounds can be utilized as carbon sources by bacteria, indicating potential biodegradability and environmental safety .
  • Structural Activity Relationship (SAR) : Understanding the SAR of related compounds has provided insights into how modifications affect biological activity. For example, the introduction of different substituents on the benzene ring significantly alters the antimicrobial potency .

Q & A

Basic: What are the recommended synthetic routes for Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate, and how can purity be validated?

Answer:
The compound is synthesized via nitration of p-chlorobenzenesulfonic acid derivatives, followed by neutralization to form the sodium salt . Key steps include:

  • Nitration conditions : Use concentrated nitric acid in sulfuric acid at controlled temperatures (0–5°C) to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
  • Validation : Employ HPLC (e.g., C18 columns with methanol/buffer mobile phases) and ¹H/¹³C NMR to confirm structure and purity .

Basic: What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

  • NMR : Use DMSO-d₆ or D₂O as solvents to resolve aromatic proton signals (δ 7.5–8.5 ppm) and sulfonate group shifts.
  • X-ray crystallography : Single-crystal analysis resolves substituent orientations and confirms sulfinate geometry, as demonstrated for analogous sulfonamide derivatives .
  • FT-IR : Validate nitro (1520–1350 cm⁻¹) and sulfinate (1180–1120 cm⁻¹) functional groups.

Basic: How does pH influence the stability of this compound in aqueous solutions?

Answer:
The compound is stable in neutral to slightly acidic conditions (pH 4–7). Under alkaline conditions (pH > 9), hydrolysis of the sulfinate group may occur.

  • Methodology : Monitor degradation via HPLC using sodium acetate/1-octanesulfonate buffer (pH 4.6) .
  • Storage : Store at 0–6°C in airtight containers to prevent oxidation .

Advanced: What mechanistic insights exist for the electrophilic substitution reactions of this compound?

Answer:
The nitro and chloro groups direct electrophilic attacks to specific positions:

  • Nitration : The methyl group deactivates the ring, favoring nitration at the 5-position .
  • Sulfonation : The sulfinate group acts as a meta-director. Kinetic studies using isotopic labeling (e.g., ³⁵S) can clarify reaction pathways .

Advanced: How can computational modeling predict reactivity or spectroscopic properties?

Answer:

  • DFT calculations : Optimize geometry using Gaussian or ORCA software to simulate NMR/IR spectra and compare with experimental data.
  • Reactivity predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites, as applied to triazole-sulfonamide derivatives .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Answer:

  • Multi-technique validation : Combine solid-state (X-ray) and solution-state (NMR) data. For example, X-ray confirms spatial arrangement, while NMR detects dynamic effects (e.g., tautomerism) .
  • Dynamic NMR : Variable-temperature experiments can reveal conformational exchange processes.

Advanced: What strategies enable selective modification of substituents (e.g., nitro reduction)?

Answer:

  • Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄/CuCl₂ selectively reduces nitro to amine without affecting sulfinate .
  • Chloro displacement : Use nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO) under reflux .

Advanced: How to assess biological activity of derivatives in medicinal chemistry?

Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis spectroscopy.
  • SAR studies : Modify substituents (e.g., replace nitro with cyano) and evaluate cytotoxicity via MTT assays .

Advanced: What analytical methods detect degradation products during long-term storage?

Answer:

  • LC-MS : Identify hydrolyzed products (e.g., sulfonic acid derivatives) using electrospray ionization in negative mode.
  • Accelerated stability testing : Expose samples to 40°C/75% RH and monitor via HPLC .

Advanced: How to optimize crystallization conditions for structural studies?

Answer:

  • Solvent screening : Test mixtures of ethanol, acetone, and water.
  • Slow evaporation : Use controlled temperature (20–25°C) to grow single crystals. Additives like diethyl ether improve crystal quality .

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